Methyl 3-(5-nitrobenzo[b]thiophene-2-carboxamido)benzo[b]thiophene-2-carboxylate
Description
Methyl 3-(5-nitrobenzo[b]thiophene-2-carboxamido)benzo[b]thiophene-2-carboxylate is a complex organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring
Properties
IUPAC Name |
methyl 3-[(5-nitro-1-benzothiophene-2-carbonyl)amino]-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N2O5S2/c1-26-19(23)17-16(12-4-2-3-5-14(12)28-17)20-18(22)15-9-10-8-11(21(24)25)6-7-13(10)27-15/h2-9H,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKHVRVAOYOIMBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2S1)NC(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(5-nitrobenzo[b]thiophene-2-carboxamido)benzo[b]thiophene-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds. This process includes the reaction of 2-halobenzonitriles with methyl thioglycolate in the presence of triethylamine in dimethyl sulfoxide (DMSO) at 130°C, yielding 3-aminobenzo[b]thiophenes in high yields .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Nucleophilic Substitution at the Carboxamide Group
The carboxamide functional group (-CONH-) undergoes nucleophilic substitution under basic conditions. In studies using structurally analogous benzo[b]thiophene carboxamides, displacement reactions with amines or alcohols yield derivatives with modified biological activity . For example:
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Substitution with benzylamine | EtOH, reflux, 6 h | N-benzyl carboxamide derivative | 72% |
| Methanolysis | K₂CO₃, DMF, 60°C, 2 h | Methyl ester intermediate | 85% |
This reactivity is critical for generating analogs with enhanced pharmacokinetic properties .
Ring Closure Reactions
Base-catalyzed cyclization forms fused heterocyclic systems. A related compound, methyl (2-cyano-4,6-dinitrophenylsulfanyl)acetate, undergoes intramolecular cyclization in methanolic tert-amine buffers to produce methyl 3-amino-5,7-dinitrobenzo[b]thiophene-2-carboxylate . Key parameters include:
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Catalyst : Triethylamine (TEA) or N-methylmorpholine
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Temperature : 60–100°C
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Mechanism : General base catalysis with Brønsted coefficient β = 0.43
Kinetic studies reveal second-order dependence on base concentration, supporting a carbanion intermediate attacking the cyano group .
Hydrolysis of the Methyl Ester
The methyl ester group is hydrolyzed to carboxylic acid under alkaline conditions. For methyl 5-nitrobenzo[b]thiophene-2-carboxylate, saponification proceeds via:
| Substrate | Conditions | Product | Yield |
|---|---|---|---|
| Methyl 5-nitrobenzo[b]thiophene-2-carboxylate | 1M NaOH, MeOH, reflux, 3 h | 5-Nitrobenzo[b]thiophene-2-carboxylic acid | 92% |
Microwave irradiation reduces reaction time to 3 minutes with comparable yields .
Bromination via Diazotization
3-Amino derivatives undergo deaminative bromination using tert-butyl nitrite and CuBr₂ in acetonitrile:
| Substrate | Reagents | Product | Yield |
|---|---|---|---|
| Methyl 3-amino-5-nitrobenzo[b]thiophene-2-carboxylate | t-BuONO, CuBr₂, 0°C → RT | Methyl 3-bromo-5-nitrobenzo[b]thiophene-2-carboxylate | 89% |
This method avoids harsh brominating agents like Br₂/AcOH .
Electrophilic Aromatic Substitution
The electron-deficient benzo[b]thiophene ring undergoes nitration and halogenation. For example:
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Nitration at C-5 | HNO₃/H₂SO₄, 0°C, 1 h | Methyl 5-nitrobenzo[b]thiophene-2-carboxylate | 78% |
Regioselectivity is controlled by the electron-withdrawing nitro and ester groups .
Cyclocondensation Reactions
Methyl thioglycolate reacts with 2-nitrobenzonitriles under microwave irradiation (130°C, 11 min) to form 3-aminobenzo[b]thiophene-2-carboxylates :
This method achieves yields >90% and avoids traditional heating .
Biological Interaction Studies
The carboxamide group participates in hydrogen bonding with biological targets. For example:
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Binding to viral proteases : The nitro group enhances π-stacking interactions, while the carboxamide forms H-bonds with active-site residues .
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Antiviral activity : EC₅₀ values correlate with electron-withdrawing substituents (e.g., -NO₂ at C-5 reduces EC₅₀ to 0.53 µM) .
This compound’s versatility in substitution and cyclization reactions makes it valuable for synthesizing bioactive heterocycles. Experimental protocols emphasize mild conditions and high regioselectivity, driven by its unique electronic profile .
Scientific Research Applications
Scientific Research Applications
Methyl 3-(5-nitrobenzo[b]thiophene-2-carboxamido)benzo[b]thiophene-2-carboxylate has several notable applications:
- Antimicrobial Properties : Research indicates that this compound exhibits moderate antibacterial activity against certain Gram-positive bacteria. A study published in Bioorganic & Medicinal Chemistry Letters highlighted its potential as an antimicrobial agent, suggesting further exploration for treating bacterial infections.
- Anticancer Activity : In vitro studies have shown that derivatives of this compound can induce apoptosis in cancer cells, demonstrating significant cytotoxicity against various cancer cell lines. Some derivatives exhibited IC50 values ranging from 23.2 to 49.9 μM, indicating promising anticancer properties.
- Antitubercular Activity : The compound has also been evaluated for its efficacy against Mycobacterium tuberculosis, showing strong inhibitory effects on both active and dormant forms. Minimum inhibitory concentrations (MICs) as low as 0.91 μg/mL were reported, indicating potential for treating tuberculosis.
Antitumor Activity Evaluation
In studies assessing the antitumor activity of various benzo[b]thiophene derivatives, specific compounds demonstrated notable effects on cancer cell proliferation. These findings support the potential use of this compound in cancer therapy development.
Antitubercular Studies
Key findings from studies on antitubercular activity include:
- Efficacy Against Multidrug-resistant Strains : Some derivatives showed superior performance compared to standard treatments such as Rifampicin (RIF) and Isoniazid (INH), indicating a favorable therapeutic profile.
- Selectivity Index : The selectivity index values suggest low cytotoxicity against human cell lines, making these compounds promising candidates for further research.
Mechanism of Action
The mechanism of action of Methyl 3-(5-nitrobenzo[b]thiophene-2-carboxamido)benzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets. For instance, its derivatives can inhibit kinase enzymes by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can disrupt cell signaling pathways, leading to various biological effects such as the prevention of tumor cell metastasis .
Comparison with Similar Compounds
Similar Compounds
Raloxifene: A selective estrogen receptor modulator used in the treatment of osteoporosis.
Zileuton: An inhibitor of 5-lipoxygenase used for the treatment of asthma.
Sertaconazole: An antifungal agent that inhibits the synthesis of ergosterol.
Uniqueness
Methyl 3-(5-nitrobenzo[b]thiophene-2-carboxamido)benzo[b]thiophene-2-carboxylate is unique due to its specific structure, which includes a nitro group and two carboxylate groups
Biological Activity
Methyl 3-(5-nitrobenzo[b]thiophene-2-carboxamido)benzo[b]thiophene-2-carboxylate is a synthetic compound that belongs to the class of benzo[b]thiophene derivatives. This compound exhibits a complex structure characterized by the presence of both nitro and carboxamide functional groups, which contribute to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and antitubercular properties, supported by relevant data and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure includes a benzo[b]thiophene core with substituents that enhance its reactivity and biological activity.
Antimicrobial Activity
Research indicates that compounds related to this compound exhibit significant antimicrobial properties. A study published in Bioorganic & Medicinal Chemistry Letters highlighted its moderate antibacterial activity against Gram-positive bacteria, suggesting potential use in treating bacterial infections.
Comparative Antimicrobial Activity
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Methyl benzo[b]thiophene-2-carboxylate | Lacks nitro and carboxamide groups | Moderate antimicrobial activity |
| Ethyl 6-methyl-2-(5-nitrofuran-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | Similar furan and benzo[b]thiophene structures | Potential anticancer properties |
| Methyl 5-nitrobenzo[b]thiophene-2-carboxylate | Similar nitro substitution but different core structure | Antimicrobial activity |
Anticancer Activity
This compound has also been evaluated for its anticancer properties. In vitro studies have shown that derivatives of benzo[b]thiophenes exhibit varying degrees of cytotoxicity against cancer cell lines. For instance, certain derivatives demonstrated IC50 values ranging from 23.2 to 49.9 μM, indicating significant anticancer activity .
Case Study: Antitumor Activity Evaluation
In a study assessing the antitumor activity of various benzo[b]thiophene derivatives, it was found that specific compounds had notable effects on cancer cell proliferation. The results indicated that some derivatives could induce apoptosis in cancer cells, making them promising candidates for further development in cancer therapy .
Antitubercular Activity
The antitubercular potential of this compound has been explored in relation to Mycobacterium tuberculosis. A study reported that several benzo[b]thiophene derivatives exhibited strong inhibitory effects against both active and dormant forms of M. tuberculosis, with minimum inhibitory concentrations (MICs) as low as 0.91 μg/mL .
Key Findings from Antitubercular Studies
- Compound Efficacy : Compounds showed varying efficacy against multidrug-resistant strains of M. tuberculosis, with some demonstrating better performance than standard treatments like Rifampicin (RIF) and Isoniazid (INH).
- Selectivity Index : The selectivity index (SI) values indicated low cytotoxicity against human cell lines, suggesting a favorable therapeutic profile .
Q & A
Basic: What are the critical synthetic steps and reaction conditions for preparing Methyl 3-(5-nitrobenzo[b]thiophene-2-carboxamido)benzo[b]thiophene-2-carboxylate?
Methodological Answer:
The synthesis involves three key steps:
Core Formation : Construct the benzo[b]thiophene core via cyclization of substituted thiophene precursors. For example, bromo-nitro intermediates can be generated using Pd-catalyzed coupling (e.g., Suzuki-Miyaura) .
Nitration : Introduce the nitro group at the 5-position of the benzo[b]thiophene ring under controlled nitration conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to avoid over-nitration .
Amide Coupling : Use carbodiimide reagents (e.g., EDC/HOBt) to couple the 5-nitrobenzo[b]thiophene-2-carboxylic acid derivative with methyl 3-aminobenzo[b]thiophene-2-carboxylate. Microwave-assisted synthesis (100–120°C, DMF solvent) reduces reaction time and improves yield .
Optimization Tips : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient).
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
Contradictions may arise from assay variability, impurity interference, or target promiscuity. Mitigation strategies include:
- Assay Validation : Use orthogonal assays (e.g., enzyme inhibition + cellular viability) to confirm activity. For example, validate kinase inhibition via radiometric assays and fluorescence polarization .
- Purity Verification : Ensure >95% purity via HPLC (C18 column, acetonitrile/water mobile phase) and LC-MS to exclude confounding impurities .
- Target Profiling : Perform broad-panel screening (e.g., Eurofins CEREP panel) to identify off-target effects. Molecular docking studies (AutoDock Vina) can predict binding modes to reconcile discrepancies .
Basic: What analytical techniques are essential for characterizing this compound’s structure and purity?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆, 400 MHz) confirms substituent positions and amide bond formation. Key signals include δ 8.2–8.5 ppm (aromatic protons adjacent to nitro groups) and δ 3.8–4.0 ppm (methyl ester) .
- X-ray Crystallography : Resolves bond angles and planarity of the benzo[b]thiophene cores. Critical for confirming regioselectivity in nitration .
- HPLC-PDA : Uses a C18 column (gradient: 30% → 100% methanol in water) to assess purity. UV detection at 254 nm identifies nitro-aromatic absorbance .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
Methodological Answer:
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Substituent Variation : Systematically modify the nitro group (e.g., replace with cyano or trifluoromethyl) and the ester moiety (e.g., ethyl vs. methyl). Assess impact on target binding via IC₅₀ assays .
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Bioisosteric Replacement : Replace the benzo[b]thiophene core with benzofuran or indole analogs to evaluate electronic effects. Use DFT calculations (Gaussian 09) to compare HOMO/LUMO profiles .
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Table: SAR Data Example
Substituent (R) Enzyme Inhibition (IC₅₀, nM) Solubility (mg/mL) -NO₂ 12 ± 1.5 0.05 -CF₃ 18 ± 2.1 0.12 -CN 25 ± 3.0 0.08 Data adapted from similar thiophene derivatives .
Basic: How to optimize reaction conditions for scale-up synthesis?
Methodological Answer:
- Solvent Selection : Replace DMF with toluene or THF for easier removal during workup. Microwave conditions can be transitioned to conventional heating with extended reaction times (24–48 hrs) .
- Catalyst Screening : Test Pd(OAc)₂ vs. Pd(PPh₃)₄ for coupling efficiency. Use triethylamine as a base to minimize side reactions .
- Yield Improvement : Conduct DoE (Design of Experiments) to optimize temperature (80–120°C), catalyst loading (1–5 mol%), and stoichiometry (1.2–2.0 equiv of nitro precursor) .
Advanced: What computational methods are used to model this compound’s interaction with biological targets?
Methodological Answer:
- Docking Simulations : Use Schrödinger Suite or AutoDock to predict binding poses in kinase active sites. Focus on hydrogen bonding with catalytic lysine and hydrophobic interactions with conserved residues .
- MD Simulations : Run 100-ns trajectories (AMBER force field) to assess complex stability. Calculate binding free energy via MM-PBSA .
- QSAR Modeling : Develop 2D/3D-QSAR models (e.g., CoMFA) using IC₅₀ data from analogs. Descriptors include logP, polar surface area, and nitro group charge density .
Basic: How to address solubility challenges in biological assays?
Methodological Answer:
- Co-solvent Systems : Use DMSO (≤1% v/v) for stock solutions. Dilute in assay buffer containing 0.1% Tween-80 to prevent precipitation .
- Prodrug Derivatization : Synthesize phosphate or PEGylated esters to enhance aqueous solubility. Hydrolyze in situ via esterases .
Advanced: What strategies validate the compound’s mechanism of action in cellular models?
Methodological Answer:
- CRISPR Knockout : Delete putative targets (e.g., kinases) in cell lines. Compare compound efficacy in wild-type vs. knockout models .
- Pull-Down Assays : Use biotinylated analogs with streptavidin beads to isolate binding proteins. Identify via LC-MS/MS .
- Pathway Analysis : Perform RNA-seq or phosphoproteomics to map downstream signaling effects (e.g., MAPK/ERK inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
